molecular formula C12H14F2O3 B8336354 alpha-Isopropyl-4-difluoromethoxyphenylacetic acid CAS No. 70124-99-1

alpha-Isopropyl-4-difluoromethoxyphenylacetic acid

Cat. No. B8336354
CAS RN: 70124-99-1
M. Wt: 244.23 g/mol
InChI Key: ZRYXMBWYACLLRH-UHFFFAOYSA-N
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Patent
US04284643

Procedure details

20 g of 4-difluoromethoxy-α-isopropyl-phenylacetic acid were dissolved in 100 ml of thionyl chloride and the solution was heated to the boil for 1 hour. After distilling off excess thionyl chloride, the residue was distilled under a high vacuum. 4-Difluoromethoxy-α-isopropylphenylacetic acid chloride of boiling point 93°-99° C./0.2 mm Hg was obtained.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11](O)=[O:12])=[CH:6][CH:5]=1.S(Cl)([Cl:20])=O>>[F:1][CH:2]([F:17])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH:14]([CH3:16])[CH3:15])[C:11]([Cl:20])=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C(C(=O)O)C(C)C)F
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to the boil for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off excess thionyl chloride
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C(C(=O)Cl)C(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.